![molecular formula C13H22N2O6 B6355102 (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate CAS No. 1965305-45-6](/img/structure/B6355102.png)
(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate” is a chemical compound with the IUPAC name tert-butyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate . It is also known by the synonym "(3aR,6aR)-Hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylic Acid 1,1-Dimethylethyl Ester" .
Synthesis Analysis
The synthesis of pyrrole derivatives like this compound can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of primary diols and amines to form 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a colorless to pale-yellow to yellow-brown solid or liquid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
This compound is part of a broader class of pyrrole derivatives, known for their versatile roles in organic synthesis. Researchers have explored similar structures for their ability to serve as building blocks in synthesizing complex molecules. For example, the work by Río & Hatcher (2013) on humic substances and Grzybowski & Gryko (2015) on diketopyrrolopyrroles illustrates the importance of such structures in understanding and developing novel materials and dyes with specific properties. The synthesis and reactivity of these compounds provide insights into creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Río & Hatcher, 2013); (Grzybowski & Gryko, 2015).
Biological Activities
Research into pyrrole derivatives has shown their potential in biological applications. Qamar, Mysore, & Senthil-Kumar (2015) discuss the role of proline and pyrroline-5-carboxylate metabolism in plant defense, indicating that similar structures could be involved in crucial biological processes, including plant resistance to pathogens. This suggests that pyrrole derivatives could be explored for enhancing plant resilience (Qamar, Mysore, & Senthil-Kumar, 2015).
Potential Therapeutic Uses
The compound's structural complexity and functional groups open the door for its exploration in drug development, particularly in designing molecules with specific interactions. For instance, Saganuwan (2017) highlights functional chemical groups' significance in synthesizing CNS (Central Nervous System) acting drugs, pointing out the utility of such compounds in creating novel therapeutics. The capacity for pyrrole derivatives to act as scaffolds for drug development underscores the importance of research in this area (Saganuwan, 2017).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary target of this compound is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and are involved in a variety of biological functions including neurotransmission, sleep-wake cycle regulation, and cognitive processes.
Mode of Action
This compound acts as a reactant in the synthesis of histamine H3 receptor antagonists . Antagonists block or inhibit the activity of the receptor, preventing the normal function of histamine in the brain.
Propiedades
IUPAC Name |
tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOHTQXIXQETM-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

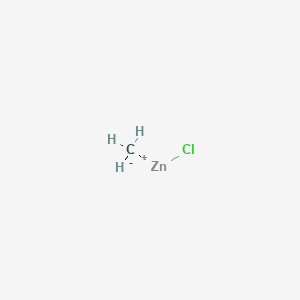
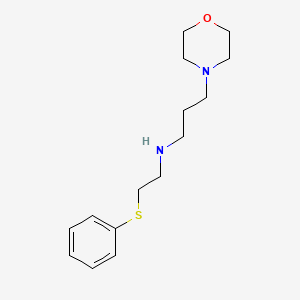
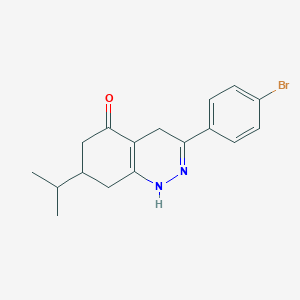


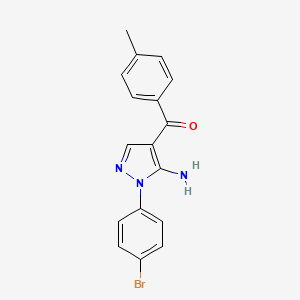
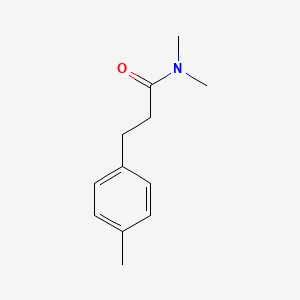
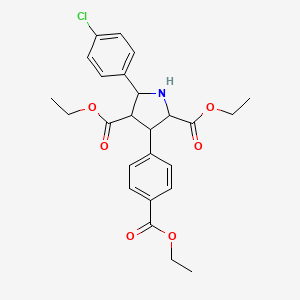
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
